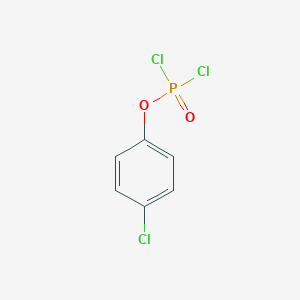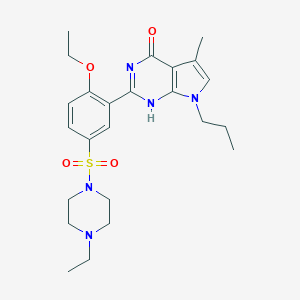
Tunodafil
Descripción general
Descripción
The compound "2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one" is a heterocyclic molecule that likely exhibits a range of biological activities due to its structural complexity and the presence of multiple functional groups. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis, structure, and biological activity of related heterocyclic compounds, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the reaction of intermediate compounds with various reagents to introduce different functional groups. For example, the synthesis of sulfanyl pyrimidin-4(3H)-one derivatives was achieved by reacting compounds with phenacyl bromide and other reagents . Similarly, the synthesis of antifolate compounds involved coupling reactions and oxidative addition reactions . These methods suggest that the synthesis of the compound may also involve multi-step reactions, including functional group transformations and coupling reactions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be further substituted with various groups to modulate the compound's properties. For instance, the introduction of an ethyl group at the 5-position of a pyrrolo[2,3-d]pyrimidine resulted in potent DHFR inhibition . The presence of a piperazine moiety, as seen in the compound of interest, is also common in medicinal chemistry due to its ability to interact with biological targets .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including nitrosation, nitration, bromination, and methylation, as demonstrated by the reactivity of 2-hydroxypyrazolo[1,5-a]pyridine . The compound , with its ethoxy, sulfonyl, and propyl groups, may also be amenable to similar reactions, which could be used to further modify its structure and enhance its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. For example, the introduction of a longer side chain or specific substituents can significantly affect the compound's anti-inflammatory properties . The solubility, stability, and reactivity of these compounds can also be altered by the presence of different functional groups, such as sulfanyl or ethoxycarbonyl . The compound , with its diverse functional groups, is likely to have unique physical and chemical properties that could be explored for various applications.
Aplicaciones Científicas De Investigación
Recuperación de un accidente cerebrovascular
La investigación sugiere que Tunodafil podría ayudar en la recuperación de un accidente cerebrovascular. Puede mejorar la función cognitiva al modular la neurogénesis y reducir el daño neuronal en el área afectada por el infarto, lo que puede ser crucial para los pacientes que se recuperan de un accidente cerebrovascular .
Investigación sobre la enfermedad de Alzheimer
This compound se está explorando por sus posibles efectos terapéuticos en la enfermedad de Alzheimer. Puede ayudar a reducir el infarto cerebral, los déficits neurológicos, el edema y el daño neuronal, que son preocupaciones significativas en el manejo de la enfermedad de Alzheimer .
Mecanismo De Acción
- In ischemic brain injury, Tunodafil has been explored for its potential neuroprotective effects. By modulating cGMP levels, it may reduce neuronal damage and improve outcomes after stroke .
Biochemical Pathways
Result of Action
Propiedades
IUPAC Name |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O4S/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMDFMQMRASWOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
804518-63-6 | |
| Record name | Tunodafil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0804518636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tunodafil | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9U6QT7F76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



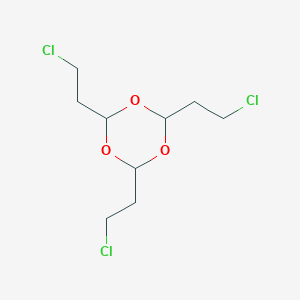
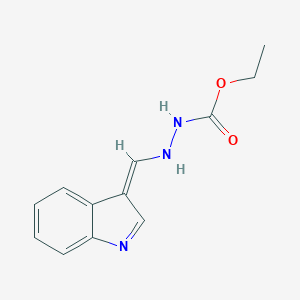
![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one](/img/structure/B106889.png)
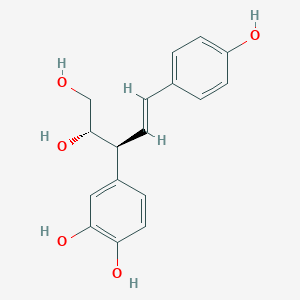
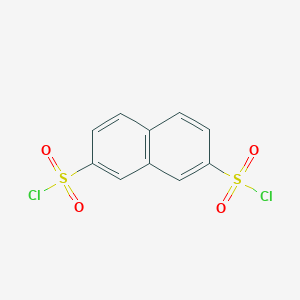
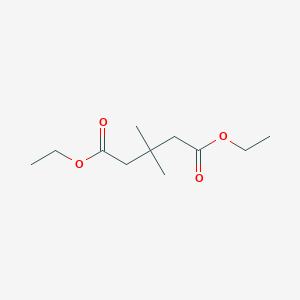
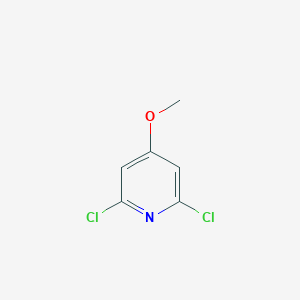
![2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole](/img/structure/B106901.png)
